tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate
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Description
Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is a useful research compound. Its molecular formula is C9H20N2O3 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is a carbamate derivative recognized for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a tert-butyl group and an amino acid moiety, contributing to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to a carbamate functional group, which is linked to an amino acid derivative. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures can exhibit the following activities:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as tyrosine phosphatase, which plays a critical role in cellular signaling pathways. This inhibition can lead to altered cellular responses, including insulin secretion modulation and glucose uptake enhancement .
- Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .
- Anti-inflammatory Effects : Similar carbamate derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various carbamates on tyrosine phosphatase 1B. The results indicated that certain structural modifications significantly enhanced inhibitory potency. The assay utilized colorimetric methods to quantify enzyme activity before and after treatment with the compounds .
Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant potential of this compound. The compound was found to effectively reduce DPPH radical levels, indicating strong free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
Comparative Biological Activity Table
Activity Type | Methodology | Findings |
---|---|---|
Enzyme Inhibition | Colorimetric Assay | Significant inhibition of tyrosine phosphatase |
Antioxidant | DPPH Radical Scavenging Assay | Effective reduction of free radicals |
Anti-inflammatory | Cytokine Measurement | Modulation of TNF-alpha and IL-6 production |
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNSCBRYGWVTD-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.